3-Amino-6-methoxypyridine-2-acetonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(3-amino-6-methoxypyridin-2-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O/c1-12-8-3-2-6(10)7(11-8)4-5-9/h2-3H,4,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZTYCWGEOJTSSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=C(C=C1)N)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00554513 | |
| Record name | (3-Amino-6-methoxypyridin-2-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00554513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111796-01-1 | |
| Record name | (3-Amino-6-methoxypyridin-2-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00554513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 111796-01-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 3 Amino 6 Methoxypyridine 2 Acetonitrile and Relevant Precursors
Strategies for the Construction of the Pyridine (B92270) Ring System Bearing Amino and Methoxy (B1213986) Substituents
The creation of the pyridine skeleton with the desired amino and methoxy groups is a critical phase in the synthesis of 3-Amino-6-methoxypyridine-2-acetonitrile. Various synthetic strategies, including cyclization reactions, multicomponent condensation protocols, and de novo synthesis approaches, have been developed to achieve this.
Cyclization Reactions for Substituted Pyridine Skeletons
Cyclization reactions are a cornerstone of heterocyclic chemistry, providing a powerful means to construct the pyridine ring. The Thorpe-Ziegler reaction, an intramolecular cyclization of dinitriles, is a classic method that can be adapted for the synthesis of aminopyridines. buchler-gmbh.comwikipedia.orgchem-station.com While traditionally used for forming carbocyclic rings, its principles can be applied to create heterocyclic systems.
Another significant cyclization strategy is the Kröhnke pyridine synthesis. wikipedia.orgdrugfuture.com This method involves the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of a nitrogen source, typically ammonium (B1175870) acetate (B1210297), to yield highly substituted pyridines. drugfuture.comnih.gov The versatility of the Kröhnke synthesis allows for the incorporation of a wide array of substituents, making it a valuable tool for accessing complex pyridine derivatives. wikipedia.org
The Gewald reaction, primarily known for synthesizing 2-aminothiophenes, can also be conceptually adapted for pyridine synthesis. wikipedia.orgorganic-chemistry.orgsemanticscholar.org The reaction involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of a base and elemental sulfur. wikipedia.org By modifying the reactants and reaction conditions, similar condensation strategies can be employed to construct substituted pyridine rings.
A notable example of a cyclization approach involves the reaction of 3-amino-4-methylpyridines with trifluoroacetic anhydride (B1165640) (TFAA) in a [4+1] cyclization, where TFAA acts as a C1-bielectrophile. chemrxiv.org This method highlights the potential for activating methyl groups on the pyridine ring for subsequent cyclization. chemrxiv.org
Multicomponent Condensation Protocols Relevant to Pyridine Formation
Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex molecules like substituted pyridines in a single step from three or more starting materials. acs.orgnih.gov Several named reactions are particularly relevant to the formation of the pyridine core of this compound.
The Hantzsch pyridine synthesis is a classic four-component reaction that condenses an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia (B1221849) or ammonium acetate. wikipedia.orgorganic-chemistry.orgchemtube3d.com The initial product is a dihydropyridine, which is subsequently oxidized to the aromatic pyridine. wikipedia.orgchemtube3d.com This method is highly effective for producing symmetrically substituted pyridines. baranlab.org
The Kröhnke pyridine synthesis can also be considered a multicomponent reaction, combining an α-pyridinium methyl ketone salt, an α,β-unsaturated carbonyl compound, and a nitrogen source. wikipedia.orgdrugfuture.comnih.govacs.org Its adaptability allows for the creation of structurally diverse pyridines. acs.org
The Guareschi-Thorpe reaction is another important MCR that leads to the formation of substituted pyridines. acsgcipr.org It typically involves the condensation of a β-ketoester with a cyanoacetamide in the presence of a base.
These MCRs often proceed through a series of tandem reactions, such as Knoevenagel condensation, Michael addition, and intramolecular cyclization, to build the pyridine ring. mdpi.com The choice of catalysts and reaction conditions can significantly influence the outcome and efficiency of these reactions.
| Reaction Name | Reactants | Key Features |
| Hantzsch Pyridine Synthesis | Aldehyde, 2x β-ketoester, Ammonia/Ammonium Acetate | Forms symmetrical dihydropyridines, followed by oxidation. wikipedia.orgorganic-chemistry.orgchemtube3d.com |
| Kröhnke Pyridine Synthesis | α-Pyridinium methyl ketone salt, α,β-Unsaturated carbonyl, Nitrogen source | Highly versatile for polysubstituted pyridines. wikipedia.orgdrugfuture.comnih.gov |
| Guareschi-Thorpe Reaction | β-ketoester, Cyanoacetamide, Base | Leads to substituted 2-pyridones. acsgcipr.org |
De novo Synthesis Approaches for Polysubstituted Pyridines
De novo synthesis, or the construction of the pyridine ring from acyclic precursors, provides a flexible route to polysubstituted pyridines. baranlab.orgnih.gov These methods often involve the strategic assembly of fragments that will ultimately form the pyridine ring.
One common de novo approach involves the condensation of carbonyl compounds with a source of nitrogen. baranlab.org For instance, the reaction of 1,5-dicarbonyl compounds with ammonia or its derivatives can lead to the formation of a pyridine ring through cyclization and dehydration.
Another strategy involves the use of enaminones, which can react with various partners to build the pyridine skeleton. The Bohlmann-Rahtz pyridine synthesis, for example, utilizes an enamine and a propargyl aldehyde to construct the pyridine ring. nih.gov
Recent advancements in synthetic methodology have focused on developing novel, one-pot procedures for the synthesis of highly functionalized pyridines. For example, a three-component tandem reaction of aldehydes, malononitrile (B47326), and N-alkyl-2-cyanoacetamides under microwave irradiation has been reported to produce 6-amino-2-oxo-1,2-dihydropyridines. mdpi.com
Furthermore, innovative strategies involving the Truce–Smiles rearrangement of amino acid-based sulfonamides have been developed to synthesize tetrasubstituted pyridines. nih.govacs.org This method utilizes immobilized L-glutamic acid as a starting material, which undergoes a series of transformations including sulfonation, alkylation, and a base-induced cyclization to form the pyridine ring. nih.govacs.org
Methodologies for Introducing the Acetonitrile (B52724) Group at the C2-Position of Pyridines
Once the substituted pyridine ring is formed, the next crucial step is the introduction of the acetonitrile group at the C2 position. This can be achieved through various cyanomethylation techniques or by incorporating a cyano-containing fragment during the ring-forming reaction itself.
Cyanomethylation via Reaction with Chloroacetonitrile and Related Reagents
Direct cyanomethylation of a pre-formed pyridine ring is a common strategy. This can be achieved through the reaction of a suitable pyridine derivative with a cyanomethylating agent like chloroacetonitrile. For instance, a 2-halopyridine can undergo nucleophilic substitution with the anion of acetonitrile.
A more recent and efficient approach involves the direct oxidative cross-dehydrogenative coupling (CDC) of pyridines with acetonitrile. nih.govfigshare.com This method, often catalyzed by transition metals like iron, allows for the formation of a C-C bond between the pyridine ring and the methyl group of acetonitrile, followed by dehydrogenation to form the nitrile. nih.govresearchgate.netencyclopedia.pub This approach is atom-economical and avoids the need for pre-functionalized starting materials. nih.gov
Utilizing Malononitrile in Pyridine Ring-Forming Reactions to Incorporate Cyanoalkyl Moieties
An alternative and highly efficient strategy is to incorporate the cyano group during the construction of the pyridine ring itself. Malononitrile is a versatile C3 synthon that can participate in various multicomponent reactions to form pyridines with a cyano group at the desired position. nih.govresearchgate.netresearchgate.net
For example, malononitrile can react with an aldehyde and another active methylene (B1212753) compound in the presence of a base and a nitrogen source to form a polysubstituted pyridine. The Thorpe-Ziegler reaction, when applied intramolecularly to a dinitrile precursor, can also lead to the formation of a cyclic β-enaminonitrile, which is a key intermediate in some pyridine syntheses. buchler-gmbh.comwikipedia.orgchem-station.com
The use of malononitrile in MCRs often proceeds through a domino sequence of Knoevenagel condensation, Michael addition, and intramolecular cyclization. mdpi.com The high reactivity of malononitrile makes it a valuable reagent for the synthesis of a wide range of functionalized pyridines. researchgate.net For instance, a one-pot, three-component reaction of aldehydes, malononitrile, and N-alkyl-2-cyanoacetamides under microwave irradiation directly yields 6-aminopyridine-3,5-dicarbonitrile derivatives. mdpi.com
| Method | Reagents | Key Features |
| Direct Cyanomethylation | Pyridine derivative, Chloroacetonitrile | Nucleophilic substitution on a pre-formed ring. |
| Oxidative Cross-Dehydrogenative Coupling | Pyridine, Acetonitrile, Metal catalyst | Atom-economical C-H activation approach. nih.govresearchgate.netencyclopedia.pub |
| Malononitrile in MCRs | Aldehyde, Malononitrile, other components | Incorporates the cyano group during ring formation. mdpi.comresearchgate.net |
Functional Group Interconversions Leading to the Acetonitrile Functionality
The introduction of the acetonitrile group at the C2-position of the pyridine ring is a critical step. A common and effective method involves the conversion of a precursor, such as a 2-halomethylpyridine, into the desired nitrile.
One prominent route starts from 2-methylpyridine (B31789) (also known as 2-picoline). wikipedia.org The methyl group can be halogenated, for instance, by reacting 2-picoline with chlorine to produce 2-chloromethylpyridine. wikipedia.orgprepchem.com A more efficient synthesis of 2-chloromethylpyridine involves the treatment of 2-picoline-N-oxide with phosphoryl chloride in the presence of triethylamine. wikipedia.orgresearchgate.net The resulting 2-chloromethylpyridine hydrochloride can then undergo nucleophilic substitution with a cyanide source to yield the 2-pyridineacetonitrile. sigmaaldrich.com The cyanation of 2-halopyridine compounds can be carried out using an activating agent and a cyanide source in a polar solvent. google.com
Another approach is the ammoxidation of 2-picoline, which involves passing a mixture of 2-picoline, ammonia, and air over a vanadium oxide catalyst at high temperatures to directly form 2-picolinonitrile (2-cyanopyridine). google.com
| Starting Material | Reagents | Product | Notes |
| 2-Methylpyridine (2-Picoline) | 1. Oxidation (e.g., H2O2, Acetic Acid) 2. Acetic Anhydride 3. Chlorinating agent (e.g., POCl3) 4. Cyanide source | This compound | Multi-step process involving N-oxide formation. wikipedia.orgresearchgate.netgoogle.com |
| 2-(Chloromethyl)pyridine | Cyanide source (e.g., NaCN, KCN) | 2-Pyridineacetonitrile | A direct nucleophilic substitution. sigmaaldrich.comgoogle.com |
| 2-Picoline | Ammonia, Air, Vanadium oxide catalyst | 2-Picolinonitrile (2-Cyanopyridine) | Vapor-phase ammoxidation. google.com |
Approaches for Installing the Amino Group at the C3-Position of the Pyridine Ring
The placement of an amino group at the C3-position of the pyridine ring can be achieved through several established synthetic strategies.
Reduction of Nitro-Pyridines to Amino-Pyridines
A widely used and reliable method for introducing an amino group is through the reduction of a corresponding nitro-pyridine precursor. This transformation is typically achieved with high efficiency using various reducing agents.
For the synthesis of related compounds like 2,3-diamino-6-methoxypyridine, a common precursor is 2-amino-6-methoxy-3-nitropyridine (B1334430). The nitro group in this precursor can be reduced to an amino group using metal reduction. google.com Common reducing agents include iron, tin, zinc, or stannous chloride in the presence of an acid like concentrated hydrochloric acid. google.com Catalytic hydrogenation is another powerful technique for this reduction, often employing catalysts such as palladium on carbon (Pd/C), nickel, or other transition metals in the presence of hydrogen gas. nih.govgoogle.comyoutube.com This method is known for its high yields and clean reaction profiles. nih.gov
| Nitro-Pyridine Precursor | Reducing Agent/Catalyst | Solvent/Conditions | Product |
| 2-amino-6-methoxy-3-nitropyridine | Stannous chloride dihydrate | Concentrated HCl, 35-40°C | 2,3-diamino-6-methoxypyridine dihydrochloride (B599025) google.com |
| General Nitropyridines | Iron, Tin, or Zinc | Aqueous HCl | Aminopyridine utexas.edu |
| General Nitropyridines | H2, Pd/C or Ni | Various solvents | Aminopyridine nih.govyoutube.com |
Direct Amination Methodologies for Pyridine Derivatives
Directly introducing an amino group onto the pyridine ring is an alternative strategy. While direct amination at the C3 position can be challenging, several methodologies have been developed.
The Chichibabin reaction, a classic method for aminating pyridines, typically favors substitution at the C2 and C6 positions. slideshare.netwikipedia.org It involves reacting a pyridine derivative with sodium amide in liquid ammonia or an inert solvent. wikipedia.org However, the regioselectivity for the C3 position is generally poor.
More modern approaches, such as the Buchwald-Hartwig amination, offer greater control and versatility. This palladium-catalyzed cross-coupling reaction allows for the formation of carbon-nitrogen bonds between aryl halides and amines. wikipedia.orgnih.govlibretexts.org By using a suitable 3-halopyridine precursor, the amino group can be introduced at the desired position with high efficiency. researchgate.net The choice of ligand is crucial for the success of this reaction, with bulky phosphine (B1218219) ligands often providing the best results. wikipedia.org
Synthetic Routes for Incorporating the Methoxy Group at the C6-Position
Nucleophilic Aromatic Substitution of Halogenated Pyridines with Methoxide (B1231860)
One of the most common methods for installing a methoxy group on a pyridine ring is through nucleophilic aromatic substitution (SNA_r) of a halogenated pyridine. youtube.com Pyridines with a halogen (such as chlorine or bromine) at the C2 or C6 position are particularly susceptible to nucleophilic attack due to the electron-withdrawing nature of the ring nitrogen. stackexchange.com
In a typical procedure, a 6-halopyridine derivative is treated with sodium methoxide in a suitable solvent like methanol (B129727). myttex.netrsc.org For instance, the synthesis of 2-amino-6-methoxy-3-nitropyridine involves the methoxylation of 2-amino-6-chloro-3-nitropyridine (B151482) with sodium methoxide in methanol. google.com Microwave heating can also be employed to accelerate these substitution reactions. tandfonline.com
| Halogenated Pyridine Precursor | Reagent | Solvent | Product |
| 2-amino-6-chloro-3-nitropyridine | Sodium methoxide | Methanol | 2-amino-6-methoxy-3-nitropyridine google.com |
| 2-Chloropyridine | Sodium methoxide | Methanol | 2-Methoxypyridine myttex.net |
| 2,6-Dibromopyridine | Sodium thiomethoxide (for mono-substitution) | Ethanol (microwave) | 6-Bromo-2-(methylthio)pyridine tandfonline.com |
O-Alkylation of Hydroxypyridine Precursors
An alternative to nucleophilic substitution is the O-alkylation of a hydroxypyridine precursor. dntb.gov.ua In this method, a 6-hydroxypyridine derivative is treated with a methylating agent to form the corresponding methoxy ether. Common methylating agents include methyl iodide or dimethyl sulfate. The reaction is typically carried out in the presence of a base to deprotonate the hydroxyl group, making it a more potent nucleophile. This approach has been utilized in the synthesis of various O-alkylated pyridine derivatives. scirp.orgnih.govresearchgate.net
Total Synthetic Strategies for this compound
The construction of the this compound molecule involves the careful introduction of three different functional groups—amino, methoxy, and acetonitrile—onto a pyridine ring at specific positions.
Convergent and Linear Synthetic Pathways
Linear Synthesis:
A common and well-documented approach to the synthesis of this compound is a linear sequence starting from readily available dichlorinated pyridines. A representative linear pathway commences with 2,6-dichloropyridine (B45657). google.com This undergoes nitration to yield 2,6-dichloro-3-nitropyridine (B41883). google.com Subsequently, a selective ammonolysis reaction replaces one of the chloro groups to form 2-amino-6-chloro-3-nitropyridine. google.comchemicalbook.com The next step involves a nucleophilic substitution of the remaining chlorine atom with a methoxy group, typically using sodium methoxide, to give 2-amino-6-methoxy-3-nitropyridine. google.comchemicalbook.com The synthesis would then be completed by the introduction of the acetonitrile group at the 2-position, followed by the reduction of the nitro group at the 3-position to an amino group.
Convergent Synthesis:
One potential convergent approach is the use of multi-component reactions (MCRs) to construct the substituted pyridine ring. For instance, a four-component reaction between a suitable ketone, an aldehyde, malononitrile, and ammonium acetate can yield highly substituted 2-amino-3-cyanopyridine (B104079) derivatives. scielo.brresearchgate.net In the context of this compound, a suitably functionalized ketone or aldehyde bearing a methoxy group could be employed.
Another plausible convergent strategy involves the Thorpe-Ziegler reaction, which is an intramolecular cyclization of a dinitrile to form a cyclic enamino-nitrile. wikipedia.orgbuchler-gmbh.com A precursor containing a methoxy group could be designed to undergo this reaction to form the core 3-amino-2-cyanopyridine structure. This key intermediate could then be further functionalized as needed.
Optimization of Reaction Conditions for Precursor Synthesis
Synthesis of 2,6-dichloro-3-nitropyridine:
The nitration of 2,6-dichloropyridine is a critical step. The use of oleum (B3057394) (fuming sulfuric acid) has been shown to be advantageous over traditional nitric acid/sulfuric acid mixtures, as it allows for lower molar ratios of nitric acid and reduces the evolution of hazardous nitrogen oxides. google.com The addition of a catalyst like sulfamic acid has also been reported to improve yields and simplify post-treatment. google.com
| Reactants | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| 2,6-dichloropyridine, HNO₃/H₂SO₄ | - | Not specified | Not specified | 64.5 | google.com |
| 2,6-dichloropyridine, HNO₃ | Oleum (10-65%) | 85-150 | 1-10 | High | google.com |
| 2,6-dichloropyridine, HNO₃ | Sulfamic acid/H₂SO₄ | 50-60 | 10 | 88.3 | google.com |
| 2,6-dichloropyridine, fuming HNO₃ | conc. H₂SO₄ | 65 | 2 | 46.0 | researchgate.net |
Synthesis of 2-amino-6-chloro-3-nitropyridine:
The selective ammonolysis of 2,6-dichloro-3-nitropyridine is another key transformation. This reaction is typically carried out using aqueous ammonia in a solvent like methanol or isopropanol (B130326) at controlled temperatures. google.comchemicalbook.comprepchem.com
| Reactant | Reagent/Solvent | Temperature (°C) | Time (h) | Reference |
|---|---|---|---|---|
| 2,6-dichloro-3-nitropyridine | Aqueous ammonia/Methanol | 35-40 | Not specified | chemicalbook.com |
| 2,6-dichloro-3-nitropyridine | Ammonia gas/Isopropanol | 20-30 then room temp. | 24 | prepchem.com |
Synthesis of 2-amino-6-methoxy-3-nitropyridine:
The methoxylation of 2-amino-6-chloro-3-nitropyridine is achieved by nucleophilic substitution using sodium methoxide in methanol. The reaction temperature is a critical parameter to control for achieving high yields and purity. google.comchemicalbook.com
| Reactant | Reagent/Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| 2-amino-6-chloro-3-nitropyridine | Sodium methoxide/Methanol | 10-60 | Not specified | High | google.com |
| 2-amino-6-chloro-3-nitropyridine | Sodium methoxide/Methanol | 25-30 | 4-5 | 86.5 | chemicalbook.com |
Reactivity and Chemical Transformations of 3 Amino 6 Methoxypyridine 2 Acetonitrile
Reactions Involving the Acetonitrile (B52724) Side Chain
The acetonitrile moiety, consisting of a cyano group (-C≡N) and an adjacent methylene (B1212753) group (-CH₂-), is a versatile functional group that participates in several important reactions.
Nucleophilic Attack at the Cyano Carbon
The carbon atom of the nitrile group is electrophilic and susceptible to attack by nucleophiles. This reactivity is fundamental to many transformations of the acetonitrile side chain. While specific studies on the nucleophilic attack at the cyano carbon of 3-Amino-6-methoxypyridine-2-acetonitrile are not extensively detailed in the reviewed literature, the general reactivity of nitriles suggests it can undergo reactions such as addition of Grignard reagents to form ketones after hydrolysis of the intermediate imine.
The choice of solvent can significantly impact the kinetics of reactions involving nucleophilic attack, with polar aprotic solvents like DMF known to enhance the nucleophilicity of attacking species.
Reactivity of the α-Protons of the Acetonitrile Moiety
The protons on the methylene group (α-protons) adjacent to the electron-withdrawing cyano group are acidic and can be removed by a strong base. This generates a carbanion that can act as a nucleophile in various carbon-carbon bond-forming reactions. For instance, in related systems, such carbanions can participate in alkylation and condensation reactions. The acidity of these protons makes the acetonitrile moiety a key site for introducing further structural diversity.
Hydrolysis and Other Transformations of the Nitrile Group
The nitrile group of this compound can be hydrolyzed to a carboxylic acid under both acidic and basic conditions. This transformation typically proceeds through an amide intermediate.
Under acidic conditions, the nitrile is heated under reflux with a dilute acid, such as hydrochloric acid, to yield the corresponding carboxylic acid. york.ac.uk In basic hydrolysis, the nitrile is heated with an alkali solution, like sodium hydroxide, which initially forms a carboxylate salt. york.ac.uk Subsequent acidification is necessary to obtain the free carboxylic acid. york.ac.uk
The nitrile group can also be reduced to a primary amine using reducing agents like lithium aluminum hydride.
Chemical Transformations of the Amino Group at the C3-Position
The primary amino group at the C3-position is a key nucleophilic center and can undergo a range of chemical modifications.
Acylation and Sulfonylation Reactions
The amino group of this compound can be readily acylated and sulfonylated. Acylation is typically achieved by reacting the compound with acylating agents such as acid chlorides or anhydrides, often in the presence of a base to neutralize the acid byproduct. In related 3-aminopyridine (B143674) derivatives, acylation has been shown to proceed smoothly. chemrxiv.org For example, the acylation of 3-amino-4-methylpyridines with trifluoroacetic anhydride (B1165640) is a key step in the synthesis of 6-azaindoles. chemrxiv.org
Sulfonylation involves the reaction of the amino group with a sulfonyl chloride, such as p-toluenesulfonyl chloride, in the presence of a base. This reaction leads to the formation of a sulfonamide. Studies on related 4-aminopyridine-3-sulfonamides show that the sulfonamide group can participate in various hydrogen bonding interactions, influencing the supramolecular structure. nih.gov
| Reaction Type | Reagent Example | Product Type |
| Acylation | Acetic Anhydride | Amide |
| Sulfonylation | p-Toluenesulfonyl chloride | Sulfonamide |
Diazotization and Subsequent Derivatizations
The primary amino group at the C3-position can be converted to a diazonium salt by treatment with a source of nitrous acid, such as sodium nitrite (B80452) in an acidic medium. molaid.comwikipedia.org Unlike the unstable diazonium salts derived from 2-aminopyridines, those from 3-aminopyridines are generally more stable and can be used in subsequent reactions without isolation. molaid.com
The resulting diazonium salt is a versatile intermediate that can undergo a variety of transformations, including:
Sandmeyer-type reactions: Replacement of the diazonium group with a halide (Cl, Br) or a cyano group using copper(I) salts. wikipedia.org Mechanistic investigations into Sandmeyer cyanation have provided insights into the reduction and ligand transfer steps. york.ac.uk
Replacement by a hydroxyl group: Heating the diazonium salt in an aqueous acidic solution leads to the formation of the corresponding hydroxypyridine derivative.
Coupling reactions: The diazonium salt can react with activated aromatic compounds to form azo dyes. For instance, the diazonium salt of 3-aminopyridine has been coupled with malononitrile (B47326) and ethyl cyanoacetate. guidechem.com
| Reagent | Product |
| NaNO₂, HCl | 3-Diazoniumpyridine-2-acetonitrile chloride |
| CuCl/HCl | 3-Chloro-6-methoxypyridine-2-acetonitrile |
| CuBr/HBr | 3-Bromo-6-methoxypyridine-2-acetonitrile |
| H₂O, Δ | 3-Hydroxy-6-methoxypyridine-2-acetonitrile |
Condensation Reactions Involving the Amino Functionality
The primary amino group at the C3-position of this compound is a key site for condensation reactions. This nucleophilic group readily reacts with various carbonyl compounds, such as aldehydes and ketones, to form Schiff bases or can be involved in the construction of new heterocyclic rings. For instance, condensation reactions with active methylene reagents can lead to the formation of substituted pyridines. nih.gov
The reactivity of the amino group is influenced by the electronic effects of the other substituents on the pyridine (B92270) ring. The electron-donating nature of the amino group enhances the nucleophilicity of the pyridine ring, making it more susceptible to electrophilic attack.
Table 1: Examples of Condensation Reactions
| Reactant | Reagent | Product Type | Reference |
|---|---|---|---|
| 3-Oxo-3-phenyl-2-(p-tolylhydrazono)propanal | Ethyl cyanoacetate | 2-Amino-6-phenyl-5-p-tolyl-azonicotinic acid ethyl ester | nih.gov |
| Arylhydrazonopropanals | Active methylene nitriles | Arylazonicotinates | nih.gov |
Reactivity of the Methoxy (B1213986) Group at the C6-Position
The methoxy group at the C6-position is another important functional group that dictates the reactivity of the molecule. It can undergo nucleophilic displacement and demethylation reactions.
The methoxy group on the pyridine ring can be displaced by various nucleophiles, particularly when the pyridine ring is activated. While direct nucleophilic aromatic substitution on methoxypyridines can be challenging, such reactions are known to occur. For example, methoxypyridines can react with amines in the presence of a strong base like sodium hydride to yield aminopyridines. ntu.edu.sg The reaction of 3-methoxypyridine (B1141550) with piperidine (B6355638) in the presence of NaH and LiI has been shown to produce 3-(piperidin-1-yl)pyridine (B1279845) in good yield. ntu.edu.sg
Table 2: Nucleophilic Displacement of Methoxy Group
| Substrate | Nucleophile | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| 3-Methoxypyridine | Piperidine | NaH, LiI, THF, 60 °C | 3-(Piperidin-1-yl)pyridine | 88% | ntu.edu.sg |
| 3-Methoxypyridine | Pyrrolidine | NaH, LiI, THF | 3-(Pyrrolidin-1-yl)pyridine | 85% | ntu.edu.sg |
| 3-Methoxypyridine | Azepane | NaH, LiI, THF | 3-(Azepan-1-yl)pyridine | 84% | ntu.edu.sg |
Demethylation of the methoxy group to the corresponding pyridone is a common transformation. This can be achieved using various reagents, such as strong acids (e.g., HBr) or Lewis acids (e.g., BBr3). The resulting pyridone can exist in tautomeric equilibrium with its hydroxypyridine form.
Electrophilic Aromatic Substitution on the Pyridine Ring System
The pyridine ring is generally considered electron-deficient and is therefore less reactive towards electrophilic aromatic substitution (SEAr) compared to benzene. wikipedia.orgyoutube.com The electronegative nitrogen atom deactivates the ring, and under acidic conditions typical for many SEAr reactions, the nitrogen is protonated, further deactivating the ring. wikipedia.orgrsc.org
However, the presence of the activating amino group at the C3-position in this compound would be expected to increase the electron density of the ring, making it more amenable to electrophilic attack than pyridine itself. The substitution pattern would be directed by the combined influence of the amino and methoxy groups. Generally, electrophilic substitution on pyridine occurs at the C3 (or β) position. In this specific molecule, the positions ortho and para to the strongly activating amino group (C2, C4, and C6) are already substituted or sterically hindered. Therefore, any electrophilic substitution would likely occur at the C5-position. To enhance the reactivity of pyridine towards SEAr, the formation of a pyridine-N-oxide is a common strategy, which significantly increases the electron density of the ring. wikipedia.orgyoutube.com
Metal-Catalyzed Cross-Coupling Reactions at the Pyridine Core (e.g., Suzuki-Miyaura Coupling, C-H Arylation)
Metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of heterocyclic compounds. researchgate.net The Suzuki-Miyaura coupling, which forms carbon-carbon bonds between an organohalide and an organoboron compound, is widely used. snnu.edu.cnnih.govresearchgate.net For this compound, a halogen atom would typically need to be introduced onto the pyridine ring to serve as the electrophilic partner in the coupling reaction.
Recent advancements have also focused on the direct C-H arylation of pyridines, which avoids the pre-functionalization step. These reactions are typically catalyzed by palladium or other transition metals and allow for the direct formation of a C-C bond between a C-H bond on the pyridine ring and an aryl partner. The regioselectivity of such reactions on substituted pyridines can be complex and is an active area of research. nih.govresearchgate.net A pyridine-pyridine coupling reaction has been developed using pyridyl phosphonium (B103445) salts and cyanopyridines. nih.gov
Table 3: Examples of Suzuki-Miyaura Coupling with Pyridine Derivatives
| Pyridine Substrate | Boronic Acid/Ester | Catalyst/Ligand | Product Type | Reference |
|---|---|---|---|---|
| ortho-bromoanilines | Benzyl, alkyl, aryl, alkenyl, and heteroaromatic boronic esters | CataXCium A Pd G3 | ortho-substituted anilines | nih.gov |
| 3,4,5-tribromo-2,6-dimethylpyridine | ortho-substituted phenylboronic acids | Pd catalyst | mono-, di-, and triarylpyridine derivatives | nih.govresearchgate.net |
| 9-benzyl-6-chloropurine | Aryl or alkenyl boronic acids | Pd catalyst | 6-Aryl or 6-alkenylpurines | researchgate.net |
Cycloaddition Reactions and Formation of Fused Heterocyclic Systems
The nitrile and amino functionalities of this compound provide a scaffold for the construction of fused heterocyclic systems through cycloaddition and cyclization reactions. The reaction of ortho-aminonitriles with various reagents can lead to the formation of fused pyrimidine, thiazole, or imidazole (B134444) rings. researchgate.net For example, the reaction of heteroaromatic ortho-aminonitriles with an iminothioether can result in a one-pot, double-annulation to form fused thiazolo[3,2-a]-pyrimidine systems. researchgate.net
Furthermore, the acetonitrile group can participate in cyclization reactions. These reactions are valuable for the synthesis of complex, polycyclic molecules with potential biological activity.
Derivatives and Structural Analogues of 3 Amino 6 Methoxypyridine 2 Acetonitrile
Synthesis and Functionalization of Pyridine (B92270) Ring System Analogues
The synthesis of analogues of 3-amino-6-methoxypyridine-2-acetonitrile often involves the construction of the core 2-amino-3-cyanopyridine (B104079) moiety through multicomponent reactions. These reactions offer a high degree of flexibility, allowing for the introduction of various substituents onto the pyridine ring, thereby creating a library of structural analogues.
A common and efficient method for synthesizing 2-amino-3-cyanopyridine derivatives is the one-pot, four-component reaction involving an aldehyde, a ketone, malononitrile (B47326), and ammonium (B1175870) acetate (B1210297). mdpi.comresearchgate.netnih.govscispace.com This approach allows for the generation of pyridines with diverse substitution patterns at positions 4, 5, and 6. By selecting different aldehydes and ketones, a wide array of functional groups can be incorporated into the pyridine ring system. For instance, using aromatic aldehydes and methyl ketones results in 2-amino-3-cyano-4-aryl-6-methyl-pyridines. researchgate.net
The general scheme for this multicomponent synthesis can be summarized as follows:
Aldehyde + Ketone + Malononitrile + Ammonium Acetate → Substituted 2-Amino-3-cyanopyridine
This reaction is often catalyzed by various catalysts, including nanostructured diphosphates like Na₂CaP₂O₇, which can promote the reaction under solvent-free conditions, highlighting an environmentally friendly approach to generating these analogues. mdpi.com The proposed mechanism involves an initial Knoevenagel condensation between the aldehyde and malononitrile, followed by a Michael addition with an imine formed from the ketone and ammonium acetate, which then cyclizes and aromatizes to yield the final pyridine product. mdpi.com
The following table illustrates the synthesis of various 2-amino-3-cyanopyridine analogues using different starting materials in a multicomponent reaction.
| Starting Aldehyde (R¹CHO) | Starting Ketone (R²COR³) | Resulting Analogue | Reference |
|---|---|---|---|
| Benzaldehyde | Acetophenone | 2-Amino-4,6-diphenylpyridine-3-carbonitrile | researchgate.net |
| 4-Chlorobenzaldehyde | Acetone | 2-Amino-4-(4-chlorophenyl)-6-methylpyridine-3-carbonitrile | mdpi.com |
| 4-Methoxybenzaldehyde | Cyclohexanone | 2-Amino-4-(4-methoxyphenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile | mdpi.com |
| Pyridine-4-carboxaldehyde | Acetone | 2-Amino-6-methyl-4-(pyridin-4-yl)pyridine-3-carbonitrile | researchgate.net |
Further functionalization can be achieved on pre-formed pyridine rings. For example, halogenated pyridines, such as 2-chloronicotinonitriles, serve as key intermediates for introducing various nucleophiles onto the pyridine ring. osi.lv
Modifications and Derivatization of the Acetonitrile (B52724) Side Chain
The acetonitrile group of this compound is a versatile functional handle that can be transformed into a variety of other chemical moieties, leading to a diverse set of derivatives.
Reduction of the Nitrile Group: The nitrile can be reduced to a primary amine (R-CH₂NH₂) or an aldehyde (R-CHO). wikipedia.org
Reduction to Amines: Catalytic hydrogenation using catalysts like Raney nickel, palladium, or platinum dioxide is an effective method for converting the nitrile to a primary amine. wikipedia.org Alternatively, stoichiometric reducing agents such as lithium aluminum hydride (LiAlH₄) or diborane can achieve this transformation. wikipedia.org This modification converts the cyanomethyl group into an aminomethyl group, significantly altering the electronic and steric properties of the side chain.
Reduction to Aldehydes: The Stephen aldehyde synthesis, which employs tin(II) chloride and hydrochloric acid, can be used to convert the nitrile to an aldehyde via the hydrolysis of an intermediate iminium salt. wikipedia.org Another common reagent for this partial reduction is Diisobutylaluminium hydride (DIBAL-H), which forms an adduct with the nitrile that hydrolyzes upon aqueous workup to yield the aldehyde. wikipedia.org
Hydrolysis of the Nitrile Group: The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid (R-COOH) or a primary amide (R-CONH₂) as an intermediate. This introduces a carboxylic acid or amide functionality at the 2-position of the pyridine ring, opening up further derivatization possibilities through esterification or amide coupling reactions.
Cyclization Reactions: The acetonitrile moiety, in conjunction with the adjacent amino group, is a key participant in cyclization reactions to form fused heterocyclic systems, which are discussed in more detail in section 4.4.
The following table summarizes key transformations of the acetonitrile side chain.
| Reaction Type | Reagent(s) | Product Functional Group | Reference |
|---|---|---|---|
| Reduction to Amine | H₂/Raney Ni or LiAlH₄ | -CH₂NH₂ (Aminomethyl) | wikipedia.org |
| Reduction to Aldehyde | DIBAL-H then H₂O; or SnCl₂/HCl (Stephen Reaction) | -CHO (Formyl) | wikipedia.org |
| Hydrolysis | H₃O⁺ or OH⁻ | -COOH (Carboxyl) or -CONH₂ (Carboxamide) |
Variations in the Amino and Methoxy (B1213986) Substitution Patterns
Analogues of this compound can be synthesized with different substituents in place of the amino and methoxy groups, or with these groups positioned differently on the pyridine ring.
Variations of the Amino Group: The primary amino group at the 3-position can be alkylated to form secondary or tertiary amines. For example, syntheses of 3-[(alkylamino)methylene] derivatives of pyridinones have been reported, demonstrating the feasibility of introducing alkyl groups onto the nitrogen atom. nih.gov The synthesis of 5-(alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitriles also showcases methods for creating N-alkylated amino derivatives in related heterocyclic systems. mdpi.com
Variations of the Methoxy Group: The methoxy group at the 6-position can be replaced by other alkoxy or aryloxy groups. This is typically achieved by nucleophilic aromatic substitution on a precursor containing a suitable leaving group, such as a halogen, at the 6-position. For instance, 6-chloro-3-pyridazinecarboxylic acid derivatives have been shown to react with sodium ethoxide or other alkoxides to yield the corresponding 6-alkoxy derivatives. clockss.org A similar strategy can be applied to pyridine systems. The synthesis of 6-alkoxy-2,3-diaminopyridine derivatives has been achieved by reacting a 6-alkoxy-3-nitro-2-halopyridine with amines, indicating that the alkoxy group can be established prior to other functionalizations. google.com
The following table provides examples of synthetic approaches to vary substitution patterns.
| Target Variation | Synthetic Strategy | Precursor Example | Reference |
|---|---|---|---|
| 6-Alkylamino | Reaction of 6-chloropyridine derivative with a primary alkylamine. | 6-chloro-3-pyridazinecarboxamide | clockss.org |
| 3-Alkylamino | Condensation of a 3-formyl-4-hydroxypyridin-2(1H)-one with dialkylamines. | 3-formyl-4-hydroxy-6-methylpyridin-2(1H)-one | nih.gov |
| 6-Alkoxy/Phenoxy | Nucleophilic substitution of a 6-halopyridine with an alkoxide or phenoxide. | Methyl 6-chloro-3-pyridazinecarboxylate | clockss.org |
Development of Fused Polycyclic Systems Incorporating the 3-Amino-6-methoxypyridine Moiety
The vicinal amino and cyano groups of the 3-amino-pyridine-2-acetonitrile scaffold serve as a powerful building block for the synthesis of fused heterocyclic systems. These groups can readily undergo intramolecular or intermolecular cyclization reactions with various reagents to construct bicyclic and polycyclic structures.
Thieno[2,3-b]pyridines: One of the most common applications of 2-amino-3-cyanopyridines is in the synthesis of thieno[2,3-b]pyridines. The Gewald reaction, which involves the condensation of a ketone or aldehyde with an active methylene (B1212753) nitrile (like malononitrile) and elemental sulfur, is a classic method for preparing 2-aminothiophenes. wikipedia.orgorganic-chemistry.org By analogy, starting with a 3-cyanopyridine-2(1H)-thione and an α-halo ketone or related electrophile, one can construct the fused thiophene (B33073) ring to yield a thieno[2,3-b]pyridine (B153569). researchgate.net These compounds are of significant interest in medicinal chemistry.
Pyrido[2,3-d]pyrimidines: The 2-amino-3-cyanopyridine core is also an excellent precursor for the synthesis of pyrido[2,3-d]pyrimidines. mdpi.com Treatment of 2-amino-3-cyanopyridines with formamide or formic acid can lead to the formation of the fused pyrimidine ring. mdpi.comresearchgate.net For example, intermolecular cyclization of 2-amino-3-cyanopyridines with formamide has been used to synthesize a series of pyrido[2,3-d]pyrimidine derivatives. mdpi.com A Dimroth rearrangement can also be employed to synthesize thieno[2,3-d]pyrimidin-4-amines from 2-aminothiophene-3-carbonitrile precursors, a reaction pathway that is analogous for pyridopyrimidines. scielo.br
The following table illustrates the formation of fused systems from 2-amino-3-cyanopyridine precursors.
| Fused System | Reaction Type | Reagent(s) | General Product Structure | Reference |
|---|---|---|---|---|
| Thieno[2,3-b]pyridine | Gewald-type cyclization | α-Halo ketones, elemental sulfur | A pyridine ring fused with a thiophene ring | researchgate.net |
| Pyrido[2,3-d]pyrimidine | Intermolecular cyclization | Formamide, Formic acid | A pyridine ring fused with a pyrimidine ring | mdpi.comresearchgate.net |
| Thieno[2,3-d]pyrimidine | Dimroth Rearrangement | Anilines (following amination of the thiophene precursor) | A thiophene ring fused with a pyrimidine ring | scielo.br |
Mechanistic Studies Pertinent to 3 Amino 6 Methoxypyridine 2 Acetonitrile Synthesis and Reactions
Elucidation of Reaction Pathways for Key Synthetic Steps
The synthesis of 3-Amino-6-methoxypyridine-2-acetonitrile likely proceeds through a multi-step reaction sequence involving the formation of the pyridine (B92270) ring from acyclic precursors. A plausible pathway involves a condensation and cyclization strategy, akin to the Thorpe-Ziegler or Guareschi-Thorpe reactions, which are well-established methods for the synthesis of substituted pyridines from nitriles.
A potential synthetic route could commence with the Knoevenagel condensation of an activated methylene (B1212753) compound, such as malononitrile (B47326), with a suitable carbonyl compound. This would be followed by a Michael addition and subsequent intramolecular cyclization. An alternative approach could be a variation of the Gewald reaction, which is typically used for the synthesis of 2-aminothiophenes but can be adapted for pyridine synthesis.
Proposed Reaction Pathway:
A likely pathway involves the reaction of a β-enamino nitrile with an α,β-unsaturated nitrile. The key steps would be:
Formation of an enamine or enolate: A suitable precursor, such as a β-keto nitrile or a malonate derivative, is deprotonated by a base to form a reactive enolate.
Michael Addition: The enolate undergoes a Michael addition to an α,β-unsaturated nitrile.
Intramolecular Cyclization (Thorpe-Ziegler type): The resulting intermediate, which contains two nitrile groups in appropriate proximity, undergoes an intramolecular cyclization. This is a nucleophilic attack of a carbanion on a nitrile group. scribd.comwikipedia.orgchem-station.comsynarchive.comlscollege.ac.in
Tautomerization and Aromatization: The cyclic intermediate then tautomerizes and aromatizes, potentially through the elimination of a leaving group or oxidation, to yield the stable pyridine ring.
The specific precursors for this compound would need to contain the methoxy (B1213986) and amino functionalities, or precursors that can be converted to these groups. For instance, the reaction could start from a methoxy-substituted precursor and introduce the amino group during the cyclization or as a final step.
| Step | Reaction Type | Description | Key Intermediates |
| 1 | Knoevenagel Condensation | Condensation of a ketone/aldehyde with an active methylene compound. | α,β-unsaturated nitrile |
| 2 | Michael Addition | Addition of a nucleophile to the β-carbon of the unsaturated nitrile. | Dinitrile intermediate |
| 3 | Intramolecular Cyclization | Base-catalyzed intramolecular condensation of the dinitrile. scribd.comwikipedia.orgchem-station.comsynarchive.comlscollege.ac.in | Cyclic imine |
| 4 | Aromatization | Tautomerization and/or elimination to form the aromatic pyridine ring. | Dihydropyridine intermediate |
Investigating the Role of Catalysts and Reagents in Regio- and Chemoselectivity
The regioselectivity and chemoselectivity of the synthesis are critically dependent on the choice of catalysts and reagents. In the proposed pathway, the base catalyst plays a pivotal role.
Base Catalysis: The strength and steric hindrance of the base can influence which proton is abstracted and the rate of the subsequent nucleophilic attacks.
Strong, non-nucleophilic bases , such as sodium hydride (NaH) or lithium diisopropylamide (LDA), are often employed to ensure complete deprotonation and minimize side reactions.
Alkoxides , like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu), are also commonly used. The choice of alkoxide can affect the reaction equilibrium and the solubility of intermediates. chem-station.com
The basicity of the reaction medium can also control the chemoselectivity. For instance, in multicomponent reactions leading to aminopyridines, the basicity can determine whether a Knoevenagel condensation or a nucleophilic attack by an amine occurs preferentially. rsc.org
Solvent Effects: The solvent can influence the reaction rates and the stability of intermediates. Polar aprotic solvents, such as dimethylformamide (DMF) or tetrahydrofuran (THF), are often used as they can solvate the metal cations of the base and promote the formation of the reactive carbanions.
Control of Regioselectivity: The substitution pattern on the starting materials is the primary determinant of the final regiochemistry of the pyridine ring. The electronic and steric effects of substituents on the acyclic precursors will direct the cyclization to favor the formation of one regioisomer over others. For example, the presence of electron-withdrawing or electron-donating groups can influence the nucleophilicity and electrophilicity of the reacting centers. Strategic placement of substituents can be used to control the outcome of nucleophilic additions and cycloadditions in pyridine synthesis. nih.gov
| Catalyst/Reagent | Role | Effect on Selectivity | Examples |
| Base | Deprotonation, Cyclization Catalyst | Strength and sterics influence reaction rate and pathway. | NaH, LDA, NaOEt, KOtBu |
| Solvent | Reaction Medium | Polarity and coordinating ability affect solubility and reactivity of intermediates. | DMF, THF, Ethanol |
| Substituents on Precursors | Directing Groups | Electronic and steric effects determine the position of attack and cyclization. | Methoxy group, Halogens |
| Transition Metals | Catalysis (in alternative routes) | Can catalyze cycloaddition reactions to form the pyridine ring. researchgate.net | Cobalt, Nickel, Rhodium organic-chemistry.org |
Computational Chemistry and Theoretical Studies on Reactivity and Transition States
Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful tool for investigating the mechanistic details of complex organic reactions, including the synthesis of substituted pyridines. tandfonline.com
Elucidation of Reaction Mechanisms: DFT calculations can be used to map the potential energy surface of the proposed reaction pathway for the synthesis of this compound. This involves calculating the energies of the reactants, intermediates, transition states, and products. The calculated energy barriers for different possible pathways can help to identify the most likely reaction mechanism. For instance, theoretical studies have been used to revise the mechanism of the Thorpe reaction, providing a more detailed understanding of the ionic pathway and the imine-enamine tautomerization. mdpi.com
Understanding Reactivity and Selectivity: Molecular orbital theory, within the framework of DFT, can be used to analyze the electronic structure of the reactants and intermediates. The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can provide insights into the nucleophilicity and electrophilicity of different sites in the molecules, thereby explaining the observed regioselectivity. DFT has been employed to study the nucleophilicity of substituted pyridines and to predict the reactivity of new derivatives. ias.ac.in
Transition State Analysis: The geometry of the transition states can be calculated to understand the stereoelectronic requirements of the reaction. For example, in the intramolecular cyclization step, the calculations can reveal the preferred conformation of the acyclic precursor leading to the transition state. The calculated activation energies for the formation of different regioisomers can provide a quantitative prediction of the product distribution. Theoretical studies on the reaction of aminonitriles have shown that cyclization can proceed with a low activation energy. nih.gov
| Computational Method | Application | Information Gained |
| Density Functional Theory (DFT) | Potential Energy Surface Mapping | Energies of reactants, intermediates, transition states, and products. Identification of the most favorable reaction pathway. |
| Frontier Molecular Orbital (FMO) Theory | Analysis of Reactivity | HOMO-LUMO energy gaps, orbital coefficients. Prediction of nucleophilic and electrophilic sites, rationalization of regioselectivity. tandfonline.com |
| Transition State Theory | Characterization of Transition States | Geometries and energies of transition states. Understanding of steric and electronic effects on activation barriers. |
| Natural Bond Orbital (NBO) Analysis | Analysis of Bonding and Charge Distribution | Charge distribution, hyperconjugative interactions. Insights into the stability of intermediates and transition states. tandfonline.com |
Applications of 3 Amino 6 Methoxypyridine 2 Acetonitrile in Advanced Organic Synthesis
Precursor in Heterocyclic Chemistry for Novel Scaffolds
The strategic placement of amino, methoxy (B1213986), and cyano functionalities on the pyridine (B92270) ring allows 3-Amino-6-methoxypyridine-2-acetonitrile to serve as a key starting material for a variety of fused heterocyclic systems. Its inherent reactivity is harnessed in cyclization and condensation reactions to build novel scaffolds of significant interest in medicinal and materials science.
Synthesis of Imidazo[1,2-a]pyridines and Related Annulated Systems
The imidazo[1,2-a]pyridine (B132010) core is a "privileged scaffold" in medicinal chemistry, found in several marketed drugs. rsc.org The most common and direct synthetic routes to this scaffold involve the condensation of a 2-aminopyridine (B139424) derivative with various reagents. acs.orgnih.gov this compound is an ideal substrate for these transformations, as it contains the requisite 2-aminopyridine moiety.
Classic methods include the reaction with α-halocarbonyl compounds, where the pyridine ring nitrogen first displaces the halide, followed by an intramolecular condensation between the exocyclic amino group and the carbonyl to form the fused imidazole (B134444) ring. acs.org More contemporary, metal-free approaches utilize multicomponent reactions, such as the Groebke–Blackburn–Bienaymé (GBB) reaction, which combines a 2-aminopyridine, an aldehyde, and an isocyanide in a one-pot process to generate substituted imidazo[1,2-a]pyridines. acs.orgnih.govbeilstein-journals.org The presence of the additional amino, methoxy, and acetonitrile (B52724) substituents on the this compound starting material allows for the synthesis of highly functionalized and decorated imidazo[1,2-a]pyridine systems, providing a platform for creating diverse compound libraries. researchgate.net
| Reaction Type | Reagents | Resulting Scaffold | Reference |
| Tschitschibabin reaction | α-Haloketone | Substituted Imidazo[1,2-a]pyridine | acs.org |
| Groebke–Blackburn–Bienaymé | Aldehyde, Isocyanide | 3-Amino-Imidazo[1,2-a]pyridine | beilstein-journals.org |
| One-pot, three-component | Ynal, Alcohol/Thiol | Monosubstituted Imidazo[1,2-a]pyridine | nih.gov |
Construction of Thienopyridine Derivatives
Thienopyridines are another class of heterocyclic compounds with a broad spectrum of biological activities. nih.govresearchgate.net The synthesis of thieno[2,3-b]pyridines, where a thiophene (B33073) ring is fused to the 2- and 3-positions of the pyridine ring, can be efficiently achieved using the Gewald reaction. wikipedia.orgorganic-chemistry.orgderpharmachemica.com This multicomponent reaction typically involves the condensation of a carbonyl compound, an activated nitrile (a compound with a -CH₂CN group), and elemental sulfur in the presence of a base. wikipedia.orgumich.edu
This compound is an excellent substrate for constructing the thieno[2,3-b]pyridine (B153569) system. The active methylene (B1212753) of its acetonitrile group can undergo a Knoevenagel condensation with an aldehyde or ketone. The resulting intermediate can then react with elemental sulfur, followed by an intramolecular cyclization and tautomerization to yield a highly substituted 2-aminothiophene ring fused to the pyridine core. wikipedia.org This approach provides a direct and versatile route to novel 3,x-disubstituted-amino-thieno[2,3-b]pyridine derivatives. mdpi.com
Formation of Pyridinone-Based Architectures
While direct examples are not extensively documented, the functional groups on this compound provide a clear pathway for the synthesis of more complex, fused pyridinone architectures. The nitrile group can be readily hydrolyzed under acidic or basic conditions to either a carboxamide or a carboxylic acid. This new functional group at the 2-position, being ortho to the amino group at the 3-position, creates a reactive synthon for further cyclization.
For instance, condensation of the resulting 3-amino-pyridine-2-carboxylic acid (or its amide derivative) with β-dicarbonyl compounds, such as β-ketoesters or malonic esters, can lead to the formation of a new, fused pyridinone ring. This type of reaction, a variation of well-established heterocyclic synthesis methods, would yield pyridopyridinone or related polycyclic systems, expanding the structural diversity accessible from this versatile starting material.
Building Block for Complex Polycyclic Phenothiazine (B1677639) Analogues
Phenothiazines are an important class of compounds, particularly in pharmacology. The incorporation of a pyridine ring into the phenothiazine structure creates azaphenothiazines, which are of continued interest. The synthesis of 1-azaphenothiazine (also known as pyridophenothiazine) can be achieved through the cyclization of a 2-anilinopyridine (B1266264) derivative with sulfur at high temperatures. researchgate.net
This compound serves as a potential precursor for such systems. The amino group at the 3-position can be utilized in reactions, for instance, a Buchwald-Hartwig or Ullmann coupling with a substituted 2-halothiophenol, to create the necessary diaryl sulfide (B99878) linkage. Subsequent intramolecular cyclization would forge the central thiazine (B8601807) ring, leading to a complex, polycyclic phenothiazine analogue bearing methoxy and cyano-methyl substituents. This strategy highlights the potential of the title compound as a building block for constructing elaborate, multi-ring heterocyclic systems.
Role in the Development of Scaffolds for Medicinal Chemistry Research
The utility of this compound extends significantly into medicinal chemistry, where it serves as a foundational scaffold for compounds with potential therapeutic applications. nih.gov The heterocyclic systems derived from it are often associated with a wide range of biological activities.
The aminopyridine motif itself is a recognized pharmacophore that can interact with various biological targets. nih.gov For example, aminopyridine derivatives have been investigated as potential inhibitors of β-secretase (BACE1), an enzyme implicated in Alzheimer's disease. nih.gov
The scaffolds synthesized from this compound are of particular importance:
Imidazo[1,2-a]pyridines : This scaffold is known to exhibit diverse pharmacological effects, including antiviral, anti-inflammatory, anxiolytic, and anticancer activities. rsc.org
Thieno[2,3-b]pyridines : Derivatives of this scaffold have been explored as potent and selective ligands for adenosine (B11128) receptors, with potential applications in treating neurological disorders like epilepsy. nih.gov They have also shown promise as antiproliferative agents against cancer cell lines. mdpi.com
The ability to generate large libraries of these "drug-like" molecules from a single, versatile precursor makes this compound a valuable tool in drug discovery programs. nih.gov
| Derived Scaffold | Potential Therapeutic Area | Key Synthetic Route | References |
| Imidazo[1,2-a]pyridines | Antiviral, Anticancer, Anxiolytic | Condensation with α-haloketones, GBB Reaction | rsc.orgbeilstein-journals.org |
| Thieno[2,3-b]pyridines | Antiepileptic (A₁ Receptor Ligands), Anticancer | Gewald Reaction | nih.govmdpi.com |
| Aminopyridines | Alzheimer's Disease (BACE1 Inhibitors) | Direct Derivatization | nih.gov |
Applications in Materials Science for Organic Electronic Components and Conductive Polymers
Beyond its use in medicinal chemistry, the electronic properties of this compound suggest its potential application in materials science. The molecule possesses a classic "push-pull" electronic structure. The electron-donating amino (-NH₂) and methoxy (-OCH₃) groups "push" electron density into the pyridine ring, while the electron-withdrawing acetonitrile (-CN) group "pulls" electron density away.
This intramolecular charge-transfer character is a key feature in the design of organic functional materials, including:
Fluorescent Probes and Sensors : Molecules with push-pull systems often exhibit strong fluorescence that is sensitive to their local environment (solvatochromism), making them suitable as probes for monitoring chemical processes like polymerization.
Organic Dyes and Pigments : The charge-transfer nature of the molecule can lead to strong absorption of light in the visible spectrum.
Non-linear Optical (NLO) Materials : The significant change in dipole moment between the ground and excited states in push-pull molecules is a prerequisite for NLO properties.
Components for Organic Electronics : The tailored electronic properties are desirable for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), where charge transport and energy level tuning are critical.
While direct applications of this compound in this area are not widely reported, structurally analogous aminopyridine carbonitrile derivatives have been successfully used as highly sensitive fluorescent sensors for monitoring photopolymerization processes and as efficient co-initiators for cationic polymerization under near-UV light. This demonstrates the applicability of this class of compounds in the development of advanced organic materials.
Future Perspectives and Emerging Research Directions for 3 Amino 6 Methoxypyridine 2 Acetonitrile
Development of Sustainable and Environmentally Benign Synthetic Routes
The chemical industry's shift towards green chemistry principles is driving the development of more sustainable methods for producing valuable intermediates like substituted pyridines. Future research concerning 3-Amino-6-methoxypyridine-2-acetonitrile is expected to move away from traditional, often harsh, synthetic conditions towards more environmentally benign alternatives.
Key areas of development include:
Renewable Feedstocks: A significant advancement in pyridine (B92270) synthesis involves using bio-based feedstocks like glycerol (B35011), a byproduct of biodiesel production. uniroma1.it Catalytic processes can convert glycerol, with ammonia (B1221849), into pyridine bases over solid acid catalysts such as ZSM-5 zeolites, sometimes in a single reactor at elevated temperatures. researchgate.net This approach offers a sustainable alternative to petroleum-based starting materials. researchgate.net
Green Solvents and Catalysts: Research is demonstrating the efficacy of rhodium-catalyzed [2+2+2] cycloadditions to form pyridine rings in green solvents like ethanol, achieving high yields and tolerating a wide range of functional groups. rsc.org
Atom Economy and Process Intensification: One-pot, multicomponent reactions represent a powerful strategy for improving sustainability. nih.gov The use of techniques like microwave-assisted synthesis can dramatically shorten reaction times and increase yields in the creation of complex pyridine derivatives, aligning with the principles of green chemistry. nih.gov
Electrochemical Synthesis: Electrosynthesis is emerging as a powerful, green tool in heterocyclic chemistry. By using electricity to drive reactions, it can reduce the need for chemical oxidants and reductants. Electrochemical methods, which can be integrated into flow systems, are being developed for the synthesis of N-heterocycles, offering a renewable approach to their construction. acs.org
Table 1: Comparison of Sustainable Synthetic Strategies for Pyridines
| Strategy | Key Features | Potential Advantages | Relevant Research |
|---|---|---|---|
| Bio-based Feedstocks | Utilization of renewable starting materials like glycerol. | Reduces dependence on fossil fuels; valorization of waste streams. | Use of glycerol with ammonia over zeolite catalysts. uniroma1.itresearchgate.net |
| Green Catalysis | Employing non-toxic, recyclable catalysts and green solvents (e.g., ethanol). | Minimizes hazardous waste and environmental impact. | Rhodium-catalyzed cycloadditions in ethanol. rsc.org |
| Multicomponent Reactions (MCRs) | Combining three or more reactants in a single step to build complex molecules. | High atom economy, reduced reaction time, and lower solvent usage. | Microwave-assisted one-pot synthesis of novel pyridines. nih.gov |
| Electrosynthesis | Using electrical current to mediate redox reactions. | Avoids stoichiometric chemical reagents; can be powered by renewable energy. | Electrochemical generation of N-heterocycles. acs.org |
Integration of Flow Chemistry and Automated Synthesis Platforms
Flow chemistry, which involves performing reactions in a continuously flowing stream rather than in a flask, offers significant advantages over traditional batch processing. nih.gov Its integration into the synthesis of this compound and its derivatives is a promising future direction.
Key benefits and research trends include:
Enhanced Safety and Control: Many reactions, such as nitrations or those involving organometallics, are highly exothermic and can be dangerous to scale up in batch. The high surface-area-to-volume ratio of flow reactors allows for superior heat transfer, enabling precise temperature control and safer operation, even at superheated conditions. nih.gov
Improved Efficiency and Scalability: Flow systems can be run for extended periods to produce large quantities of material, overcoming the scale-up limitations of batch reactors. The Bohlmann-Rahtz pyridine synthesis, for example, has been successfully adapted to a flow system, reproducing the efficiency of microwave-assisted batch methods while allowing for continuous production. interchim.fr
Automation and Library Synthesis: The coupling of flow reactors with automated robotic systems enables the rapid and sequential synthesis of numerous compounds. acs.org This is particularly valuable for creating libraries of analogues of this compound for screening purposes. Automated platforms can handle reagent dispensing, reaction monitoring, and product collection, significantly accelerating the drug discovery and material science research process for heterocyclic compounds. acs.orgresearchgate.net The investigation of flow hydrodynamics in pyridine synthesis reactors is also a key area of research to optimize operating conditions and minimize side reactions. acs.orgacs.org
Table 2: Conceptual Comparison of Batch vs. Flow Synthesis for Pyridine Derivatives
| Parameter | Batch Synthesis | Flow Chemistry |
|---|---|---|
| Scalability | Often challenging; requires re-optimization for different scales. | Easily scalable by extending run time ("scaling out"). nih.gov |
| Safety (Exothermic Reactions) | Poor heat transfer can lead to thermal runaways. | Excellent heat transfer allows for precise temperature control. nih.gov |
| Reaction Control | Concentration and temperature gradients can occur. | Precise control over residence time, temperature, and mixing. nih.gov |
| Automation | Complex to fully automate for multi-step sequences. | Well-suited for integration with automated pumps and robotics for library synthesis. acs.orgresearchgate.net |
Exploration of Novel Reactivity Patterns and Unprecedented Transformations
The this compound molecule is rich in functional groups, each offering a handle for diverse chemical transformations. Future research will likely focus on leveraging modern synthetic methods to explore reactivity beyond simple substitutions or reductions.
Potential areas for exploration include:
C-H Functionalization: Direct C-H activation and functionalization are powerful tools for modifying heterocyclic cores without the need for pre-functionalized starting materials. Future work could explore the regioselective introduction of new substituents at the C4 or C5 positions of the pyridine ring.
Transformations of the Nitrile Group: While the nitrile can be reduced to an amine, it can also participate in cycloadditions or be converted into other functional groups like tetrazoles, amides, or carboxylic acids, each leading to a new class of compounds with distinct properties.
Amino and Methoxy (B1213986) Group Manipulation: The amino group is a versatile handle for diazotization reactions, cross-coupling, or directing metallation. The methoxy group, while generally stable, could potentially be cleaved to reveal a hydroxypyridine or be displaced under specific nucleophilic aromatic substitution conditions.
Catalyst-Driven Reactions: The application of modern transition-metal catalysis could unlock new reaction pathways. For instance, palladium-catalyzed cross-coupling reactions could be used to attach aryl or alkyl groups to the pyridine core, while photoinduced reactions could enable novel radical-based functionalizations. organic-chemistry.org
Table 3: Reactivity and Transformation Potential of Functional Groups
| Functional Group | Known/Plausible Reactions | Potential for Novel Transformations |
|---|---|---|
| 3-Amino (-NH2) | Acylation, alkylation, diazotization, participation in substitution reactions. | Role as a directing group in C-H activation; use in modern cross-coupling reactions. |
| 6-Methoxy (-OCH3) | Generally stable; can participate in substitution. | Nucleophilic displacement to introduce other heteroatoms (e.g., -SR, -NR2); O-demethylation to form pyridones. |
| 2-Acetonitrile (-CH2CN) | Reduction to an amine; hydrolysis to a carboxylic acid. | Alpha-functionalization of the -CH2- group; participation in cycloadditions to form new heterocyclic rings. |
| Pyridine Ring | Electrophilic substitution (often difficult); nucleophilic substitution (if activated). | Metal-free C-H arylation; photo-redox catalyzed functionalization. nih.gov |
Design and Synthesis of Advanced Analogues with Tailored Chemical Properties
A primary driver for future research on this compound is its potential as a core structure for designing advanced analogues with tailored properties for applications in medicinal chemistry, materials science, and agrochemicals. acs.org
Future design strategies will likely involve:
Scaffold Decoration: Using the synthetic methodologies described above (flow chemistry, C-H activation, cross-coupling), researchers can systematically "decorate" the pyridine scaffold. By varying the substituents at each position, it is possible to fine-tune electronic properties, solubility, and steric profile. For example, replacing the nitrile with other electron-withdrawing groups or modifying the amino group could significantly alter the molecule's chemical behavior.
Bioisosteric Replacement: In a medicinal chemistry context, functional groups can be replaced with bioisosteres to improve properties while retaining biological activity. For instance, the nitrile could be replaced with an oxadiazole or a tetrazole. An analogue where the acetonitrile (B52724) group is attached via a sulfur atom ([(3-Amino-6-methoxy-pyridin-2-yl)thio]acetonitrile) has been synthesized, demonstrating the feasibility of such heteroatom substitutions.
Library Synthesis for High-Throughput Screening: The combination of automated synthesis and diverse chemical transformations will enable the creation of large, focused libraries of analogues. researchgate.net These libraries can then be screened to identify compounds with optimized properties, whether it be enhanced binding to a biological target or specific photophysical characteristics for materials science.
Table 4: Potential Diversification of the this compound Scaffold
| Position of Modification | Potential Modifications | Targeted Property Changes |
|---|---|---|
| Position 2 (-CH2CN) | -CH2NH2, -CH2COOH, -CH2-Tetrazole, -S-CH2CN | Alter polarity, hydrogen bonding capacity, metal chelation. |
| Position 3 (-NH2) | -NH-Acyl, -NH-Aryl, -N(Alkyl)2, -N=N-Aryl | Modulate basicity, steric bulk, and electronic character. |
| Position 6 (-OCH3) | -OH, -O-Alkyl, -Cl, -F, -SR | Tune lipophilicity, metabolic stability, and reactivity towards nucleophiles. |
| Positions 4 & 5 (C-H) | -Halogen, -Alkyl, -Aryl, -NO2 | Introduce new vectors for further functionalization; modify electronic landscape of the ring. |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-Amino-6-methoxypyridine-2-acetonitrile, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, acetonitrile derivatives like 2-(3H-imidazo[4,5-b]pyrid-2-yl)acetonitrile serve as key precursors, enabling cyclization with amino groups under reflux in polar aprotic solvents (e.g., DMF or acetonitrile). Reaction optimization includes temperature control (80–120°C) and catalytic bases like K₂CO₃ to enhance yield . For regioselective methoxy group introduction, use methylating agents (e.g., methyl iodide) in the presence of NaH .
Q. How can impurities be minimized during purification?
- Methodological Answer : Recrystallization is effective using ethanol/water mixtures, leveraging differences in solubility. Column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) resolves structurally similar byproducts. Monitor purity via HPLC with a C18 column and UV detection at 254 nm .
Q. Which spectroscopic techniques are critical for structural characterization?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR identify substituent positions (e.g., methoxy at δ 3.8–4.0 ppm; nitrile at δ 120–125 ppm in ¹³C) .
- FT-IR : Confirm nitrile (C≡N) stretch at ~2240 cm⁻¹ and methoxy (C-O) at ~1250 cm⁻¹ .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 178.087) .
Advanced Research Questions
Q. How can DFT calculations aid in predicting reactivity and electronic properties?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Solvent effects (e.g., DMSO) are modeled via the PCM approach. Compare theoretical IR/NMR spectra with experimental data to validate structural assignments .
Q. What strategies mitigate instability during long-term storage?
- Methodological Answer : Store under inert gas (N₂/Ar) at –20°C in amber glass to prevent photodegradation. Stabilize nitrile groups by adding 1% acetic acid to suppress hydrolysis. Monitor degradation via periodic LC-MS analysis .
Q. How can bioactivity studies be designed to explore its enzyme inhibition potential?
- Methodological Answer : Screen against kinase or cytochrome P450 isoforms using fluorescence-based assays (e.g., ATPase activity for kinases). Use molecular docking (AutoDock Vina) to predict binding modes. Validate with IC₅₀ determinations (dose-response curves, 0.1–100 µM) .
Q. What crystallographic methods resolve ambiguities in molecular conformation?
- Methodological Answer : Single-crystal X-ray diffraction (100 K, Mo-Kα radiation) resolves bond angles and dihedral torsion. Refinement via SHELXL refines disorder in flexible groups (e.g., methoxy). Crystallize from dichloromethane/hexane to obtain diffraction-quality crystals .
Q. How should contradictory spectral data be analyzed?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
